
Cyclopropane, 1-ethenyl-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, 1-ethenyl-1-methyl- is an organic compound with the molecular formula C(_6)H(_10). It is a derivative of cyclopropane, characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
-
Vinylation of Cyclopropane: : One common method involves the vinylation of cyclopropane using vinyl halides in the presence of a strong base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of a hydrogen atom on the cyclopropane ring with a vinyl group.
-
Grignard Reaction: : Another synthetic route involves the reaction of cyclopropylmethyl magnesium bromide with acetylene. This Grignard reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of Cyclopropane, 1-ethenyl-1-methyl- often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel are commonly used to facilitate the vinylation reactions. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.
化学反応の分析
Types of Reactions
-
Oxidation: : Cyclopropane, 1-ethenyl-1-methyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone. These reactions often lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. The reduction process converts the ethenyl group to an ethyl group, resulting in the formation of 1-ethyl-1-methylcyclopropane.
-
Substitution: : The compound can undergo various substitution reactions, particularly nucleophilic substitutions. Common reagents include halogens and organometallic compounds, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substituting Agents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: 1-Ethyl-1-methylcyclopropane.
Substitution: Halogenated or alkylated cyclopropane derivatives.
科学的研究の応用
Chemistry
In chemistry, Cyclopropane, 1-ethenyl-1-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of ring strain and reactivity, making it a valuable compound in synthetic organic chemistry.
Biology
While not commonly used directly in biological studies, derivatives of this compound are investigated for their potential biological activity. The cyclopropane ring is a structural motif found in various bioactive molecules, prompting research into its biological applications.
Medicine
In medicinal chemistry, derivatives of Cyclopropane, 1-ethenyl-1-methyl- are explored for their potential as pharmaceutical agents. The compound’s reactivity allows for the modification of its structure to enhance biological activity and selectivity.
Industry
Industrially, this compound is used in the production of polymers and other materials. Its reactivity with various monomers makes it a useful component in the synthesis of specialty polymers with unique properties.
作用機序
The mechanism of action of Cyclopropane, 1-ethenyl-1-methyl- involves its interaction with various molecular targets through its reactive functional groups. The ethenyl group can participate in addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions are mediated by the compound’s ability to form stable intermediates and transition states, facilitating its reactivity.
類似化合物との比較
Similar Compounds
Cyclopropane, 1-methyl-1-(1-methylethenyl)-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Cyclopropane, 1-ethyl-1-methyl-: Another derivative with an ethyl group instead of an ethenyl group, affecting its chemical behavior and uses.
Uniqueness
Cyclopropane, 1-ethenyl-1-methyl- is unique due to the presence of both a vinyl group and a methyl group on the cyclopropane ring. This combination of substituents imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
16906-27-7 |
|---|---|
分子式 |
C6H10 |
分子量 |
82.14 g/mol |
IUPAC名 |
1-ethenyl-1-methylcyclopropane |
InChI |
InChI=1S/C6H10/c1-3-6(2)4-5-6/h3H,1,4-5H2,2H3 |
InChIキー |
IVEZRSRZCUPBIF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


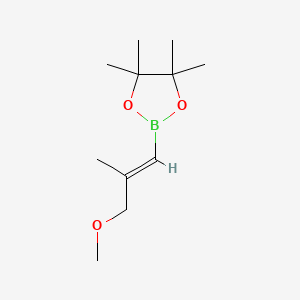
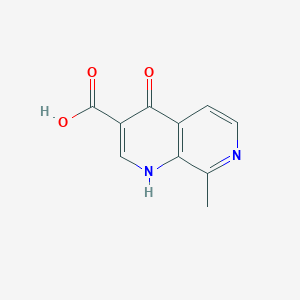
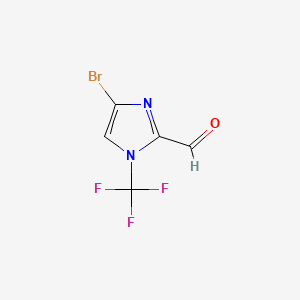
![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
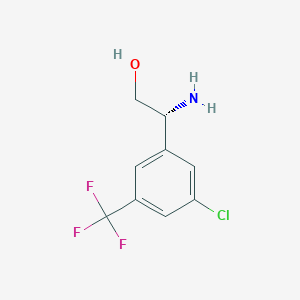
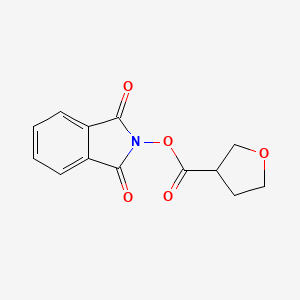
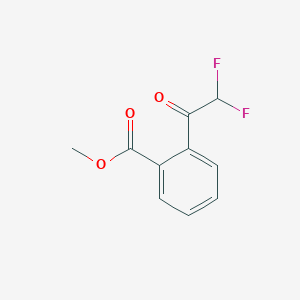
![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
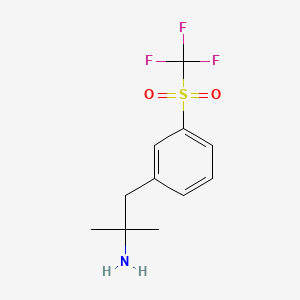


![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)

